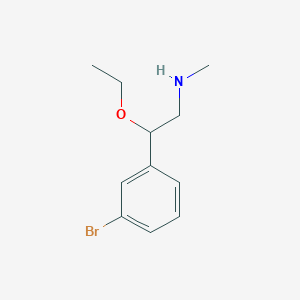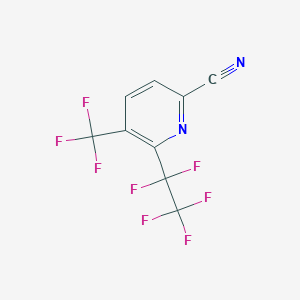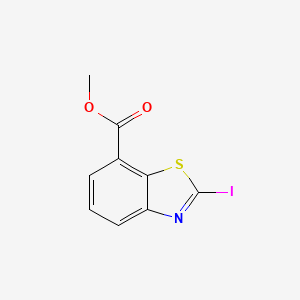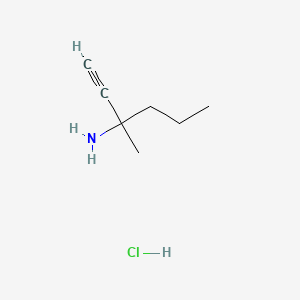
N-(3-bromophenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophényl)-4-méthoxybenzènesulfonamide est un composé organique caractérisé par la présence d'un atome de brome lié à un cycle phényle, d'un groupe méthoxy sur un autre cycle phényle et d'un groupe fonctionnel sulfonamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3-bromophényl)-4-méthoxybenzènesulfonamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la 3-bromoaniline et le chlorure de 4-méthoxybenzènesulfonyle.
Conditions réactionnelles : La réaction est effectuée en présence d'une base, comme la triéthylamine, dans un solvant organique tel que le dichlorométhane.
Procédure : La 3-bromoaniline est dissoute dans le dichlorométhane, et la triéthylamine est ajoutée pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le chlorure de 4-méthoxybenzènesulfonyle est ensuite ajouté goutte à goutte à la solution tout en maintenant la température à environ 0-5 °C. Le mélange réactionnel est agité pendant plusieurs heures à température ambiante.
Purification : Le produit est isolé par filtration, lavé à l'eau et recristallisé dans un solvant approprié pour obtenir du N-(3-bromophényl)-4-méthoxybenzènesulfonamide pur.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Réacteurs en vrac : Utilisation de grands réacteurs pour gérer le volume accru de réactifs.
Agitation continue : Assurer un mélange uniforme et une efficacité de réaction.
Systèmes automatisés : Utilisation de systèmes automatisés pour un contrôle précis de la température, l'ajout de réactifs et la surveillance de l'avancement de la réaction.
Techniques de purification : Utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la cristallisation pour obtenir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-bromophényl)-4-méthoxybenzènesulfonamide subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par des nucléophiles tels que des amines ou des thiols.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que les réactions de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Réactifs comme l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) dans des solvants aprotiques polaires (par exemple, DMF, DMSO).
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers sulfonamides substitués, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.
Applications de recherche scientifique
Chimie
En chimie, le N-(3-bromophényl)-4-méthoxybenzènesulfonamide est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Il sert d'intermédiaire dans la préparation de divers produits pharmaceutiques et agrochimiques.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Il peut interagir avec des enzymes spécifiques, affectant leur activité et fournissant des informations sur le fonctionnement et la régulation des enzymes.
Médecine
En chimie médicinale, le N-(3-bromophényl)-4-méthoxybenzènesulfonamide est exploré pour ses propriétés thérapeutiques potentielles. Il peut présenter des activités antimicrobiennes, anti-inflammatoires ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de produits chimiques et de matériaux spécialisés. Sa structure unique permet la création de polymères et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(3-bromophényl)-4-méthoxybenzènesulfonamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe sulfonamide peut former des liaisons hydrogène avec les résidus du site actif, tandis que les groupes brome et méthoxy contribuent à l'affinité de liaison et à la spécificité du composé. Ces interactions peuvent inhiber l'activité enzymatique ou moduler la fonction du récepteur, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-bromophenyl)-4-methoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-bromophényl)-4-méthoxybenzènesulfonamide : Structure similaire mais avec l'atome de brome dans une position différente.
N-(3-chlorophényl)-4-méthoxybenzènesulfonamide : Atome de chlore au lieu de brome.
N-(3-bromophényl)-4-éthoxybenzènesulfonamide : Groupe éthoxy au lieu de méthoxy.
Unicité
Le N-(3-bromophényl)-4-méthoxybenzènesulfonamide est unique en raison du positionnement spécifique des groupes brome et méthoxy, qui influencent sa réactivité chimique et son activité biologique. La combinaison de ces groupes fonctionnels confère des propriétés distinctes qui peuvent être exploitées dans diverses applications, ce qui en fait un composé précieux dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C13H12BrNO3S |
|---|---|
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-5-7-13(8-6-12)19(16,17)15-11-4-2-3-10(14)9-11/h2-9,15H,1H3 |
Clé InChI |
UTONVZHHJSLCDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)
![2-amino-1-(2-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120495.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)

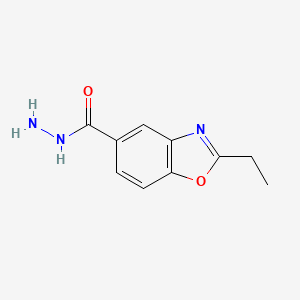
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)

